Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance yield and efficiency. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole core.
Mechanism of Action
The mechanism by which Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Shares the indole core but lacks the amino and ethyl substituents.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbaldehyde: Another indole derivative used in various synthetic applications.
Uniqueness
Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its potential for forming hydrogen bonds, while the ethyl group can influence its hydrophobic interactions.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 7-amino-3-ethyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-7-6-14-11-9(7)4-8(5-10(11)13)12(15)16-2/h4-6,14H,3,13H2,1-2H3 |
InChI Key |
OXERBZQPYKPVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2N)C(=O)OC |
Origin of Product |
United States |
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